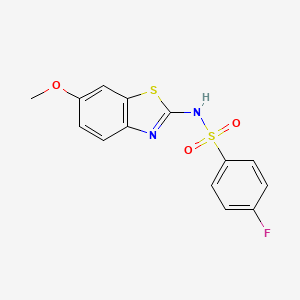

![molecular formula C19H21N3O4S B5577303 N-(2-ethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5577303.png)

N-(2-ethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves complex reactions that include the formation of quinoxaline derivatives and their functionalization. For instance, Li et al. (2006) synthesized a related compound by characterizing it through techniques such as 1H NMR, 13C NMR, IR, and single-crystal X-ray diffraction, highlighting the intricate steps involved in creating these molecules (Li et al., 2006).

Molecular Structure Analysis

The molecular structure of such compounds is meticulously analyzed using X-ray diffraction techniques to determine their crystallographic parameters, providing insights into their three-dimensional arrangement and confirming the successful synthesis of the target molecule. The detailed crystallographic analysis reveals the precise arrangement of atoms within the compound, offering a deeper understanding of its molecular geometry and structural characteristics (Li et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving these compounds can be diverse, including their potential as corrosion inhibitors, as demonstrated by Olasunkanmi et al. (2016), who investigated quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides for their corrosion inhibition properties. Such studies reveal the compounds' reactivity and interactions with different materials and environments (Olasunkanmi et al., 2016).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior under different conditions. Techniques like single-crystal X-ray diffraction provide valuable data on the crystal system, space group, and cell dimensions, contributing to a comprehensive profile of the compound's physical characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other substances, are determined through various spectroscopic and computational methods. Studies on related compounds often explore their electronic structure, bonding characteristics, and potential as ligands or inhibitors, offering insights into their chemical behavior and applications in different chemical reactions (Olasunkanmi et al., 2016).

Aplicaciones Científicas De Investigación

Adsorption and Corrosion Inhibition

- Quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides, closely related to the requested compound, have been investigated for their adsorption characteristics and ability to inhibit mild steel corrosion in acidic environments. These compounds act as mixed-type inhibitors, forming a protective film on the steel surface, thereby preventing acid attack. They adhere to the Langmuir adsorption isotherm model, indicating their potential in corrosion protection applications (Olasunkanmi et al., 2016).

Synthetic Chemistry and Material Science

- Studies on similar structures have shown their utility in the synthesis of complex molecules, demonstrating the role of methanesulfonate as a protective group in facilitating high-yield chemical reactions. This highlights the compound's relevance in synthesizing pharmaceutical intermediates and other organic compounds (Mizuno et al., 2006).

- Theoretical and experimental analyses of similar quinoxaline derivatives have been conducted to understand their electronic structure and vibrational properties, which are crucial in designing materials with specific optical, electronic, and chemical characteristics (Tuttolomondo et al., 2005).

- Another study demonstrated the selective extraction of mercuric ions using octyl methane sulfonamide, a compound similar in function to the requested chemical. This research points towards environmental and analytical chemistry applications, particularly in the selective removal and recovery of heavy metals from solutions (Bičak et al., 2003).

Propiedades

IUPAC Name |

N-(2-ethylphenyl)-N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c1-3-14-8-4-6-10-16(14)22(27(2,25)26)13-19(24)21-12-18(23)20-15-9-5-7-11-17(15)21/h4-11H,3,12-13H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILOCDWVWNGAGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N(CC(=O)N2CC(=O)NC3=CC=CC=C32)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5577231.png)

![1-(2-amino-2-oxoethyl)-N-methyl-N-[3-(methylthio)benzyl]-4-piperidinecarboxamide](/img/structure/B5577236.png)

![N-(2-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5577247.png)

![N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5577251.png)

![6-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5577263.png)

![N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5577283.png)

![3-isopropyl-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5577294.png)

![4-[(5-phenylisoxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5577301.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5577304.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,2,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5577311.png)

![{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5577312.png)